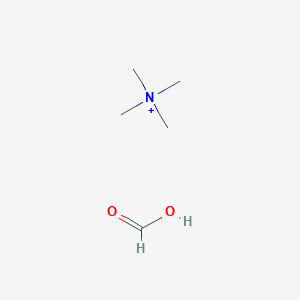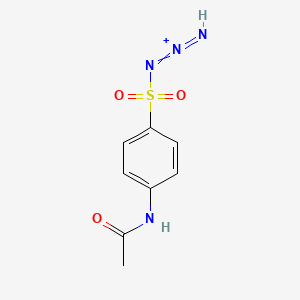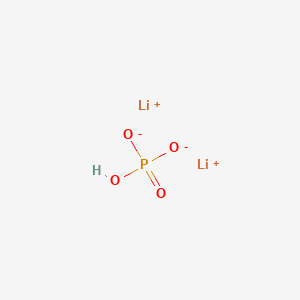azanium](/img/structure/B12061565.png)
Dimethyl[3-(2-methylprop-2-enamido)propyl](3-sulfopropyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl3-(2-methylprop-2-enamido)propylazanium is a zwitterionic compound known for its unique properties and applications in various fields. This compound is characterized by the presence of both positive and negative charges within the same molecule, making it electrically neutral overall. It is commonly used in the synthesis of polymers, particularly polysulfobetaines, which exhibit interesting properties such as biocompatibility and hemocompatibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl3-(2-methylprop-2-enamido)propylazanium typically involves the reaction of 2-(methacryloyloxy)ethyl dimethylamine with 3-chloropropylsulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl3-(2-methylprop-2-enamido)propylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonates.
Wissenschaftliche Forschungsanwendungen
Dimethyl3-(2-methylprop-2-enamido)propylazanium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dimethyl3-(2-methylprop-2-enamido)propylazanium involves its zwitterionic nature, which allows it to interact with various molecular targets. The compound’s positive and negative charges enable it to form stable complexes with both cationic and anionic species. This property is particularly useful in applications such as drug delivery, where the compound can encapsulate and release therapeutic agents in a controlled manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: Another zwitterionic compound used in the synthesis of polysulfobetaines.
N-(3-Sulfopropyl)-N-(methacryloxyethyl)-N,N-dimethylammonium betaine: Similar in structure and used for similar applications.
Uniqueness
Dimethyl3-(2-methylprop-2-enamido)propylazanium stands out due to its specific molecular structure, which provides enhanced stability and reactivity compared to other similar compounds. Its unique combination of functional groups allows for a broader range of applications, particularly in the field of biocompatible materials .
Eigenschaften
Molekularformel |
C12H25N2O4S+ |
|---|---|
Molekulargewicht |
293.41 g/mol |
IUPAC-Name |
dimethyl-[3-(2-methylprop-2-enoylamino)propyl]-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C12H24N2O4S/c1-11(2)12(15)13-7-5-8-14(3,4)9-6-10-19(16,17)18/h1,5-10H2,2-4H3,(H-,13,15,16,17,18)/p+1 |
InChI-Schlüssel |
OIETYYKGJGVJFT-UHFFFAOYSA-O |
Kanonische SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)CCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)







![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)


![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)

